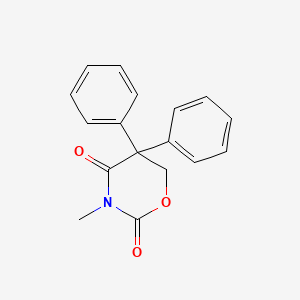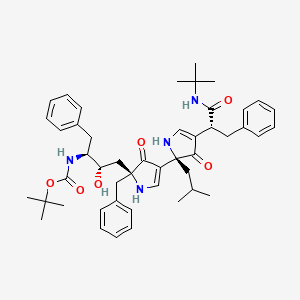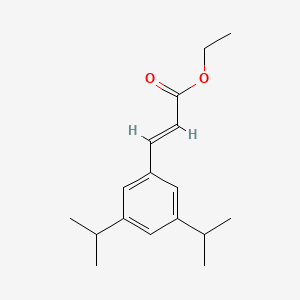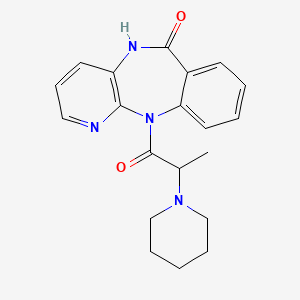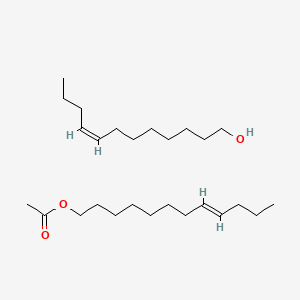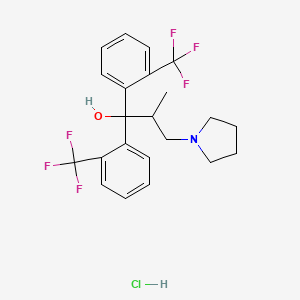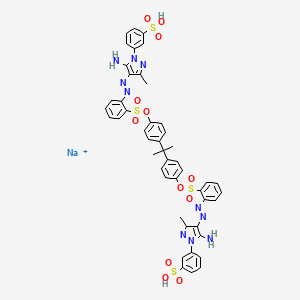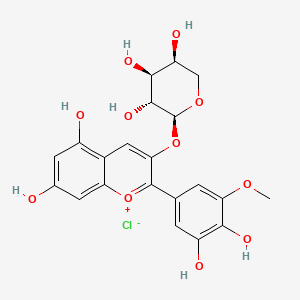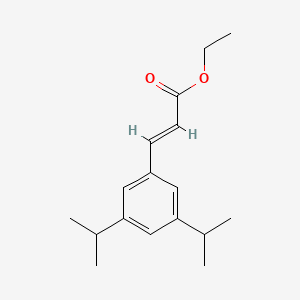![molecular formula C29H34O10 B12781361 (9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione](/img/structure/B12781361.png)
(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[2521117,2003,509,1509,19010,12]hentriaconta-13,23,25-triene-18,2’-oxirane]-6,22-dione” is a highly complex organic molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings and the introduction of functional groups. The specific synthetic route would depend on the desired configuration and functionalization of the molecule. Common techniques might include cyclization reactions, stereoselective synthesis, and the use of protecting groups to control reactivity.
Industrial Production Methods
Industrial production of complex organic molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput screening to identify optimal catalysts, solvents, and temperatures. Scale-up from laboratory to industrial production would also necessitate considerations of cost, safety, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures.
Common Reagents and Conditions
Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions would vary depending on the specific transformation desired, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, such compounds might be used as intermediates in the synthesis of more complex molecules or as catalysts in various reactions.
Biology
In biology, these compounds could be studied for their interactions with biological molecules, such as proteins or nucleic acids, potentially leading to the development of new drugs or diagnostic tools.
Medicine
In medicine, the compound might be investigated for its therapeutic potential, including its ability to modulate biological pathways or target specific diseases.
Industry
In industry, such compounds could find applications in materials science, such as the development of new polymers or coatings with unique properties.
Wirkmechanismus
The mechanism of action of the compound would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms, often involving techniques such as X-ray crystallography or molecular modeling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other complex organic molecules with multiple ring structures and functional groups. Examples could include natural products like steroids or synthetic molecules like pharmaceuticals.
Uniqueness
The uniqueness of the compound would lie in its specific configuration and functionalization, which could confer unique chemical properties or biological activities. Comparative studies with similar compounds would help to highlight these unique features.
Eigenschaften
Molekularformel |
C29H34O10 |
|---|---|
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione |
InChI |
InChI=1S/C29H34O10/c1-14-9-18-28(23-22(14)38-23)12-32-25(31)24-26(3,39-24)11-21-34-15(2)16(35-21)7-5-6-8-20(30)37-17-10-19(36-18)29(13-33-29)27(17,28)4/h5-9,15-19,21-24H,10-13H2,1-4H3/b7-5-,8-6-/t15-,16-,17-,18-,19-,21?,22+,23+,24?,26?,27-,28-,29+/m1/s1 |
InChI-Schlüssel |
JIOIZCCNKQQRDN-JRTNFGKLSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]2/C=C\C=C/C(=O)O[C@@H]3C[C@@H]4[C@]5([C@]3([C@]6(COC(=O)C7C(O7)(CC(O1)O2)C)[C@H](O4)C=C([C@H]8[C@@H]6O8)C)C)CO5 |
Kanonische SMILES |
CC1C2C=CC=CC(=O)OC3CC4C5(C3(C6(COC(=O)C7C(O7)(CC(O1)O2)C)C(O4)C=C(C8C6O8)C)C)CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



